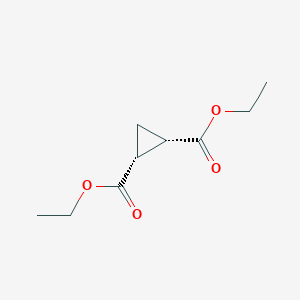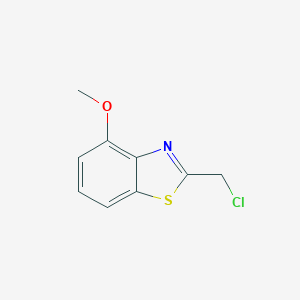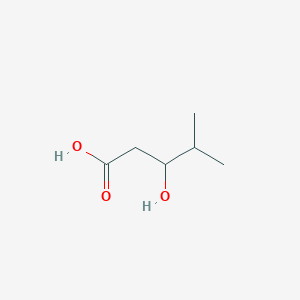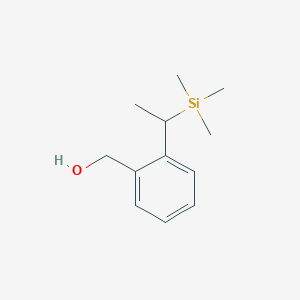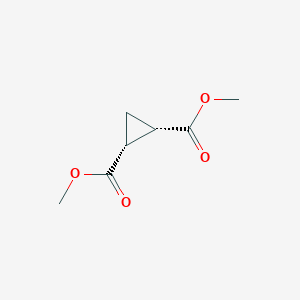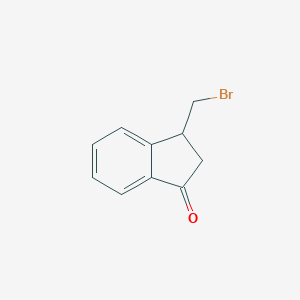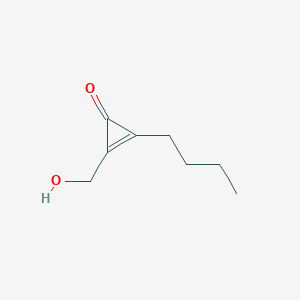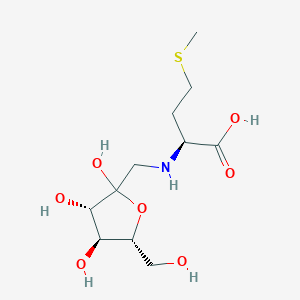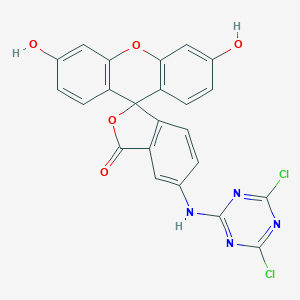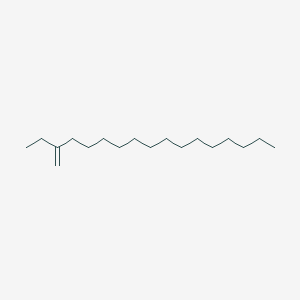
N-4-Carboxybenzylglucamine dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-Carboxybenzylglucamine dithiocarbamate, also known as CBT, is a compound that has gained attention in recent years due to its potential applications in scientific research. CBT is a dithiocarbamate derivative of glucosamine that has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-4-Carboxybenzylglucamine dithiocarbamate is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. Specifically, N-4-Carboxybenzylglucamine dithiocarbamate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. N-4-Carboxybenzylglucamine dithiocarbamate has also been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemische Und Physiologische Effekte
N-4-Carboxybenzylglucamine dithiocarbamate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and has been studied for its potential as a treatment for cancer and other diseases. N-4-Carboxybenzylglucamine dithiocarbamate has also been shown to have a protective effect on the liver, and has been studied for its potential use in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-4-Carboxybenzylglucamine dithiocarbamate in lab experiments is that it is a relatively stable compound that can be easily synthesized. N-4-Carboxybenzylglucamine dithiocarbamate also exhibits a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using N-4-Carboxybenzylglucamine dithiocarbamate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-4-Carboxybenzylglucamine dithiocarbamate. One area of interest is the development of new drugs and therapies based on the compound. N-4-Carboxybenzylglucamine dithiocarbamate has also been studied for its potential use in the treatment of liver diseases, and further research in this area could lead to new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-4-Carboxybenzylglucamine dithiocarbamate, which could lead to new insights into its potential applications in scientific research.
Synthesemethoden
N-4-Carboxybenzylglucamine dithiocarbamate can be synthesized through the reaction of glucosamine with carbon disulfide and benzyl chloride. The resulting product is then treated with sodium hydroxide to form the dithiocarbamate derivative. This process yields a pure product with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-4-Carboxybenzylglucamine dithiocarbamate has been shown to have a range of potential applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory agent, and as a potential treatment for cancer and other diseases. N-4-Carboxybenzylglucamine dithiocarbamate has also been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
127531-18-4 |
|---|---|
Produktname |
N-4-Carboxybenzylglucamine dithiocarbamate |
Molekularformel |
C15H21NO7S2 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
4-[[dithiocarboxy-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C15H21NO7S2/c17-7-11(19)13(21)12(20)10(18)6-16(15(24)25)5-8-1-3-9(4-2-8)14(22)23/h1-4,10-13,17-21H,5-7H2,(H,22,23)(H,24,25)/t10-,11+,12+,13+/m0/s1 |
InChI-Schlüssel |
FVBVEHVQVWFUKG-UMSGYPCISA-N |
Isomerische SMILES |
C1=CC(=CC=C1CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S)C(=O)O |
SMILES |
C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)C(=O)O |
Andere CAS-Nummern |
127531-18-4 |
Synonyme |
N-4-carboxybenzylglucamine dithiocarbamate N-CBGD N-p-carboxybenzyl-D-glucamine dithiocarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



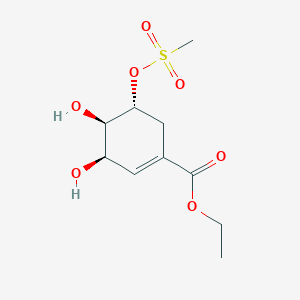
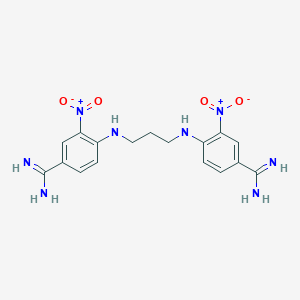
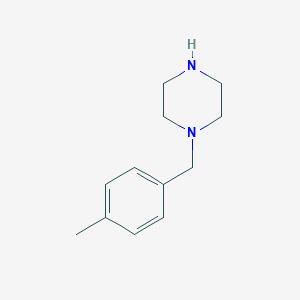
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)
